Home > Products > Screening Compounds P72191 > Cyclosporin A-Derivative 1
Cyclosporin A-Derivative 1 - 1487360-85-9

Cyclosporin A-Derivative 1

Catalog Number: EVT-243244
CAS Number: 1487360-85-9
Molecular Formula: C₆₅H₁₁₈BF₄N₁₁O₁₄
Molecular Weight: 1364.50
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclosporin A-Derivative 1 is a crystalline intermediate derived from the opening of cyclosporin A extracted from patent WO 2013167703 A1. Cyclosporin A is an immunosuppressive agent which can bind to the cyclophilin and inhibit calcineurin.
Overview

Cyclosporin A-Derivative 1 is a modified form of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. The compound is primarily utilized in the medical field for preventing organ transplant rejection and treating autoimmune diseases. Cyclosporin A-Derivative 1 is characterized by specific modifications that enhance its pharmacological effectiveness and reduce potential side effects.

Source

Cyclosporin A is derived from the fungus Tolypocladium inflatum. The production of Cyclosporin A-Derivative 1 can be achieved through various synthetic methods, including chemical modifications of the parent compound. Recent studies have explored biosynthetic pathways and fermentation processes that utilize organic waste as a culture medium to produce Cyclosporin A efficiently .

Classification

Cyclosporin A-Derivative 1 falls under the category of immunosuppressants. It is classified as a cyclic peptide due to its unique structure, which includes a series of amino acids linked in a cyclic formation. This classification is crucial for understanding its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Cyclosporin A-Derivative 1 typically involves acylation and ring-opening reactions. The acylation process modifies the butenyl-methyl-threonine side chain, while the ring-opening reaction occurs between sarcosine and another amino acid, leading to structural changes that enhance the compound's properties .

Technical Details

  1. Acylation: This step involves introducing an acyl group to the side chain, which alters the hydrophobicity and solubility of the compound.
  2. Ring-Opening Reaction: This reaction is crucial for exposing functional groups that can participate in further chemical modifications, potentially leading to derivatives with improved efficacy or reduced toxicity.
Molecular Structure Analysis

Structure

The molecular structure of Cyclosporin A-Derivative 1 retains the core cyclic undecapeptide framework of Cyclosporin A but features specific modifications at certain amino acid positions. These modifications are essential for enhancing its biological activity.

Data

  • Molecular Formula: C₄₃H₆₃N₇O₁₁
  • Molecular Weight: Approximately 1202.9 g/mol
  • Structural Characteristics: The compound exhibits a complex three-dimensional structure that is critical for its interaction with target proteins in immune cells.
Chemical Reactions Analysis

Reactions

Cyclosporin A-Derivative 1 can undergo various chemical reactions, including hydrolysis and esterification, which can further modify its pharmacological properties.

Technical Details

  • Hydrolysis: This reaction can lead to the breakdown of ester bonds, potentially affecting the compound's stability and bioavailability.
  • Esterification: Modifying hydroxyl groups through esterification can enhance lipophilicity, improving cellular uptake.
Mechanism of Action

Process

Cyclosporin A-Derivative 1 exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds to cyclophilin, a cytosolic protein, forming a complex that inhibits calcineurin, an enzyme critical for activating T-cell transcription factors.

Data

  • Target Protein: Cyclophilin
  • Inhibition Mechanism: The Cyclosporin-cyclophilin complex inhibits dephosphorylation of nuclear factor of activated T-cells (NFAT), preventing T-cell activation and proliferation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Poorly soluble in water but more soluble in organic solvents such as methylene chloride and ethanol .

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Approximately 57–68 °C, indicating thermal stability within this range .
Applications

Cyclosporin A-Derivative 1 has several scientific uses:

  • Immunosuppressive Therapy: Widely used in organ transplantation to prevent rejection.
  • Autoimmune Diseases Treatment: Effective in managing conditions like rheumatoid arthritis and psoriasis.
  • Research Applications: Utilized in studies exploring T-cell biology and immune response mechanisms.
Introduction to Cyclosporin A-Derivative 1

Cyclosporin A-Derivative 1 represents a strategically modified linear analog of the cyclic undecapeptide Cyclosporin A (CsA), engineered to alter its molecular interactions while retaining core structural features. This derivative emerges from deliberate ring-opening synthesis aimed at probing structure-activity relationships within the cyclosporin family. Unlike naturally occurring cyclosporins (e.g., CsA, CsG) or semi-synthetic variants (e.g., voclosporin), Derivative 1 serves primarily as a chemical intermediate for further pharmacological exploration rather than a therapeutically deployed agent. Its design reflects efforts to decouple CsA’s immunosuppressive actions from off-target effects, thereby expanding the toolkit for studying calcineurin-independent pathways [3] [5].

Origin and Discovery of Cyclosporin A-Derivative 1

Cyclosporin A-Derivative 1 was first disclosed in the patent literature (WO 2013167703 A1) as a crystallizable synthetic intermediate generated during the production of novel CsA analogs. The derivative arises from a two-step modification of native CsA:

  • Acylation: The butenyl-methyl-threonine side chain (position 1) undergoes chemical acylation to introduce protective groups or novel functional moieties.
  • Ring-Opening: Enzymatic or chemical cleavage of the peptide bond between sarcosine (Sar, position 3) and N-methylleucine (MeLeu, position 4) converts the cyclic undecapeptide into a linear structure [3] [4].

This synthesis leverages CsA’s biosynthetic framework—originally isolated from the fungus Tolypocladium inflatum—but diverges from natural cyclosporin production, which occurs via non-ribosomal peptide synthetases (cyclosporin synthetase). Unlike naturally occurring derivatives (e.g., cyclosporin C or D), Derivative 1 is exclusively a product of targeted laboratory synthesis [5] [10]. Its discovery underscores efforts to overcome limitations of native CsA’s cyclic architecture, such as conformational rigidity and limited solubility, which impede chemical diversification [3].

Table 1: Key Identification and Physicochemical Properties of Cyclosporin A-Derivative 1

PropertyValueSource/Reference
CAS Number1487360-85-9MedChemExpress, TargetMol
Molecular FormulaC~65~H~118~BF~4~N~11~O~14~Patent WO 2013167703 A1
Molecular Weight1364.50 g/molMedChemExpress
Sequence (Linear)Leu-Val-Leu-Ala-d-Ala-Leu-Leu-Val-{Aaa}-{Abu}-{Sar}MedChemExpress
Key ModificationRing-opened between Sar and MeLeuTargetMol
SolubilitySoluble in water, organic solventsPubChem

Structural and Functional Significance in the Cyclosporin Family

Cyclosporin A-Derivative 1’s primary significance lies in its linear conformation, which fundamentally disrupts the cyclic topology essential for CsA’s immunosuppressive function. Structural analysis reveals:

  • Loss of Cyclic Architecture: The ring-opening between Sar and MeLeu abolishes the macrocyclic scaffold that stabilizes CsA’s bioactive conformation. This disrupts high-affinity binding to cyclophilin A (CypA), the cytosolic receptor required for calcineurin inhibition [3] [8].
  • Conserved Amino Acid Framework: Despite linearization, Derivative 1 retains all 11 amino acids of native CsA, including the signature (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) at position 1 and seven N-methylated peptide bonds. This preservation allows it to serve as a precursor for "re-cyclized" analogs with modified bioactivity [3] [5].

Functionally, this structural alteration confers non-immunosuppressive properties. Unlike CsA, Derivative 1 fails to inhibit T-cell activation or IL-2 transcription due to its inability to form the CsA-CypA complex that inactivates calcineurin [3]. However, emerging evidence suggests it may retain affinity for mitochondrial cyclophilin D (CypD), analogous to the non-immunosuppressive derivative SDZ 220-384. Binding to CypD modulates mitochondrial permeability transition pore (MPTP) opening—a process implicated in cellular apoptosis and mineralization pathways [2]. Studies on bone marrow stromal cells indicate that derivatives like SDZ 220-384 (and potentially Derivative 1) inhibit cell-mediated mineralization by disrupting mitochondrial membrane potential via MPTP blockade, hinting at applications in ectopic calcification disorders [2].

Table 2: Structural and Functional Comparison with Native Cyclosporin A

FeatureCyclosporin ACyclosporin A-Derivative 1
Molecular TopologyCyclic undecapeptideLinear undecapeptide
Key Binding TargetsCyclophilin A (cytosolic), CypD (mitochondrial)Mitochondrial CypD (predicted)
ImmunosuppressiveYes (via calcineurin inhibition)No
Mitochondrial EffectsModulates MPTP via CypDRetains MPTP modulation potential
Chemical UtilityTherapeutic agentSynthetic intermediate

Comparative Overview of Cyclosporin A and Its Derivatives

Cyclosporin A-Derivative 1 occupies a distinct niche among CsA analogs due to its role as a synthetic precursor rather than a drug candidate. Its properties contrast with clinically developed derivatives:

  • Immunosuppressive Derivatives:
  • Voclosporin: Features a vinyl modification at the amino acid 1 position. Retains calcineurin inhibition but exhibits improved pharmacokinetic predictability and reduced nephrotoxicity vs. CsA. Approved for lupus nephritis [1].
  • (Nva²)-Cyclosporin (CsG): Substitutes α-aminobutyric acid (Abu) at position 2 with norvaline (Nva). Displays comparable immunosuppression to CsA but with diminished nephrotoxicity in preclinical models [6].
  • Non-Immunosuppressive Derivatives:
  • SDZ 220-384: Lacks calcineurin inhibition but inhibits bone marrow stromal mineralization by modulating mitochondrial membrane potential via CypD binding. Serves as a probe for mitochondrial dysfunction studies [2].
  • Cyclosporin H: A natural analog with weak CypA binding; investigated for chemokine receptor antagonism (e.g., in allergic inflammation) [5].

Derivative 1 diverges from these by serving primarily as a synthetic building block. Its linear structure enables:

  • Re-cyclization Studies: Reformulation into novel macrocycles with alternative amino acid sequences or stereochemistry (e.g., d-amino acid substitutions) [3] [5].
  • Prodrug Development: Acylation sites (e.g., the modified Thr side chain) facilitate conjugation with targeting moieties or solubility enhancers [4].
  • Mitochondrial Pharmacology Tools: Potential use in designing CypD-selective ligands devoid of immunosuppressive effects [2].

Table 3: Pharmacological Profiles of Select Cyclosporin Derivatives

DerivativeStructural ChangeKey Functional PropertyTherapeutic/Experimental Role
CsANone (natural compound)Calcineurin inhibitionImmunosuppressant (transplant)
VoclosporinVinyl group at position 1Enhanced calcineurin bindingLupus nephritis treatment
(Nva²)-CsA (CsG)Abu → Nva at position 2Reduced nephrotoxicityExperimental transplant agent
SDZ 220-384Undisclosed side chain changesCypD binding without calcineurin inhibitionMitochondrial pore modulator
Derivative 1Linearized (Sar-MeLeu cleavage)CypD binding (predicted)Chemical intermediate

Properties

CAS Number

1487360-85-9

Product Name

Cyclosporin A-Derivative 1

IUPAC Name

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(E,2S,3R,4R)-3-acetyloxy-1-[[(2S)-1-[(2-methoxy-2-oxoethyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxooct-6-en-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium;tetrafluoroborate

Molecular Formula

C₆₅H₁₁₈BF₄N₁₁O₁₄

Molecular Weight

1364.50

InChI

InChI=1S/C65H117N11O14.BF4/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4;2-1(3,4)5/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80);/q;-1/p+1/b29-27+;/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-;/m1./s1

SMILES

[B-](F)(F)(F)F.CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)[NH2+]C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.